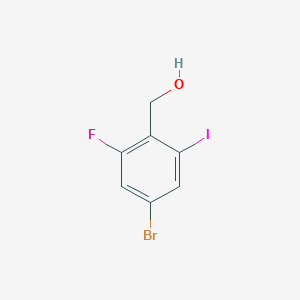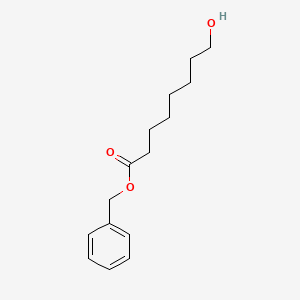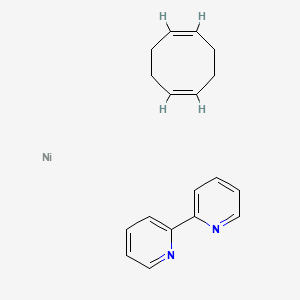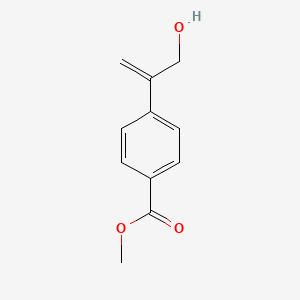
8-Bromo-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one is an organic compound belonging to the class of brominated naphthalenes This compound is characterized by the presence of a bromine atom, two methyl groups, and a ketone functional group within a dihydronaphthalene framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one typically involves the bromination of a precursor naphthalene derivative. One common method is the bromination of 4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination reactions, optimized for yield and purity. This could include continuous flow reactors or batch processes with stringent control over reaction parameters such as temperature, concentration, and reaction time.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects or as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of 8-Bromo-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding or chemical modification. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
8-Bromo-1-tetralone: Another brominated naphthalene derivative with similar structural features.
4,4-Dimethyl-1-tetralone: Lacks the bromine atom but shares the dihydronaphthalene framework.
1-Bromo-4,4-dimethyl-1,2,3,4-tetrahydronaphthalene: Similar in structure but with different bromination and hydrogenation patterns.
Uniqueness
8-Bromo-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one is unique due to its specific substitution pattern, which can influence its reactivity and potential applications. The presence of both bromine and a ketone group provides versatile sites for chemical modification, making it a valuable compound for synthetic and research purposes.
Properties
Molecular Formula |
C12H13BrO |
|---|---|
Molecular Weight |
253.13 g/mol |
IUPAC Name |
8-bromo-4,4-dimethyl-2,3-dihydronaphthalen-1-one |
InChI |
InChI=1S/C12H13BrO/c1-12(2)7-6-10(14)11-8(12)4-3-5-9(11)13/h3-5H,6-7H2,1-2H3 |
InChI Key |
JNGSGTDFYNTMHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(=O)C2=C1C=CC=C2Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![[2,4'-Bipyridine]-5-carboxamide](/img/structure/B13128285.png)


